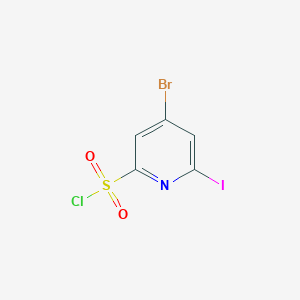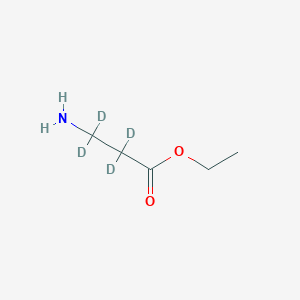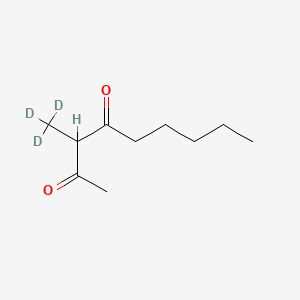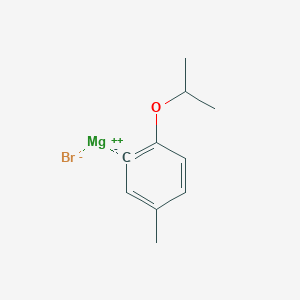
Glycidyl Stearate-d35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl Stearate-d35: is a stable isotope-labeled compound with the molecular formula C21H5D35O3 and a molecular weight of 375.76 g/mol . It is a derivative of glycidyl stearate, where the hydrogen atoms are replaced with deuterium (D). This compound is primarily used in scientific research as a reference material and in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl Stearate-d35 is synthesized through the esterification of stearic acid-d35 with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Glycidyl Stearate-d35 undergoes various chemical reactions, including:
Oxidation: The epoxide ring in this compound can be oxidized to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and azides are used under mild to moderate conditions to open the epoxide ring.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Amino alcohols, thiol alcohols, and azido alcohols.
Scientific Research Applications
Glycidyl Stearate-d35 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
- Employed in the study of reaction mechanisms and kinetics involving epoxide compounds .
Biology:
- Utilized in the labeling of biological molecules for tracing and imaging studies.
- Applied in the investigation of metabolic pathways involving fatty acid derivatives .
Medicine:
- Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells .
- Studied for its role in drug delivery systems and as a component in pharmaceutical formulations .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of Glycidyl Stearate-d35 involves its interaction with various molecular targets and pathways:
Epoxide Ring Opening: The epoxide ring in this compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with cellular components.
Kinase Inhibition: this compound acts as a kinase inhibitor, interfering with cell signaling pathways and inducing apoptosis in tumor cells.
Metabolic Pathways: The compound can be metabolized to form various derivatives that participate in biological processes.
Comparison with Similar Compounds
Glycidyl Stearate: The non-deuterated form of Glycidyl Stearate-d35, used in similar applications but without the isotope labeling.
Glycidyl Esters of Fatty Acids: A class of compounds with similar structures and properties, used in various industrial and research applications.
Uniqueness:
Properties
Molecular Formula |
C21H40O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
OUQGOXCIUOCDNN-KNAXIHRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


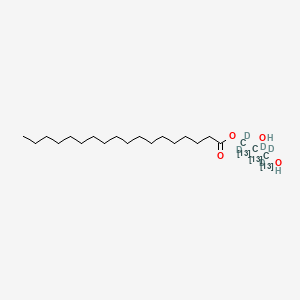

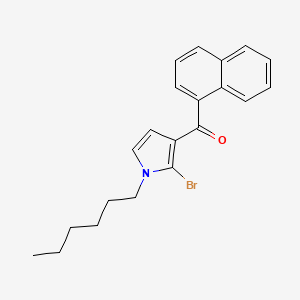
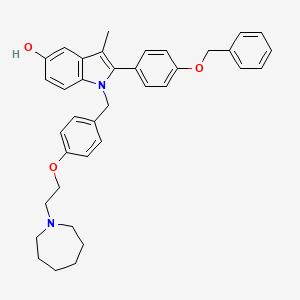
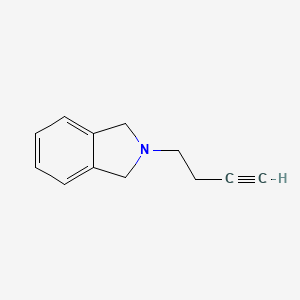
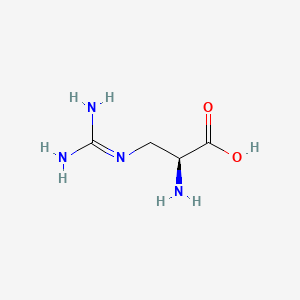
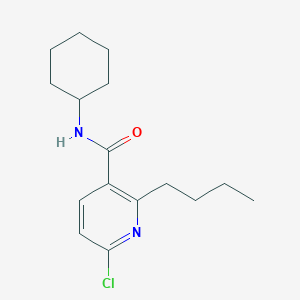
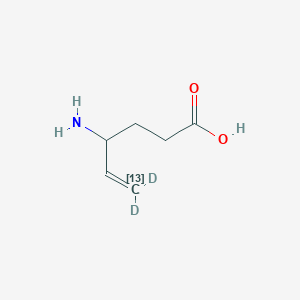
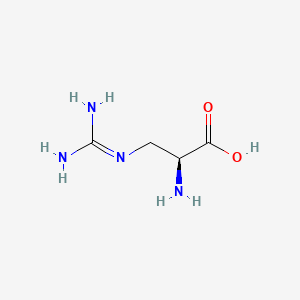
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
